molecular formula C25H44O4 B8235215 Dimenthyl glutarate CAS No. 406179-71-3

Dimenthyl glutarate

Cat. No.: B8235215
CAS No.: 406179-71-3
M. Wt: 408.6 g/mol
InChI Key: IVFWZYOGAYVLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl glutarate, also known as glutaric acid dimethyl ester, is an organic compound with the molecular formula C7H12O4. It is a colorless liquid with a faint, pleasant odor. Dimethyl glutarate is primarily used as a solvent and intermediate in organic synthesis. It is highly soluble in organic solvents such as ether and alcohol, making it a versatile compound in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl glutarate can be synthesized through the esterification of glutaric acid with methanol in the presence of an acid catalyst. The reaction typically involves heating glutaric acid and methanol with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction can be represented as follows:

HOOC-(CH2)3-COOH+2CH3OHCH3OOC-(CH2)3-COOCH3+2H2O\text{HOOC-(CH2)3-COOH} + 2\text{CH3OH} \rightarrow \text{CH3OOC-(CH2)3-COOCH3} + 2\text{H2O} HOOC-(CH2)3-COOH+2CH3OH→CH3OOC-(CH2)3-COOCH3+2H2O

Industrial Production Methods

In industrial settings, dimethyl glutarate is produced through a similar esterification process but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and efficient separation techniques ensures the production of dimethyl glutarate with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Dimethyl glutarate undergoes various chemical reactions, including:

    Hydrolysis: Dimethyl glutarate can be hydrolyzed to glutaric acid and methanol in the presence of water and an acid or base catalyst.

    Reduction: It can be reduced to 1,5-pentanediol using reducing agents such as lithium aluminum hydride.

    Substitution: Dimethyl glutarate can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

Scientific Research Applications

Dimethyl glutarate has numerous applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Dimethyl glutarate is used in biochemical studies to investigate metabolic pathways and enzyme activities.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: Dimethyl glutarate is used in the production of resins, plasticizers, and coatings.

Mechanism of Action

The mechanism of action of dimethyl glutarate involves its role as a solvent and intermediate in chemical reactions. It facilitates the dissolution of reactants and the formation of desired products by providing a suitable medium for the reactions to occur. In biochemical studies, dimethyl glutarate can act as a substrate for enzymes, allowing researchers to study enzyme kinetics and metabolic pathways .

Comparison with Similar Compounds

Dimethyl glutarate is often compared with other similar compounds such as dimethyl succinate and dimethyl adipate. These compounds share similar chemical structures and properties but differ in the length of their carbon chains. Dimethyl glutarate has a five-carbon chain, while dimethyl succinate has a four-carbon chain, and dimethyl adipate has a six-carbon chain. The differences in carbon chain length affect their physical properties and reactivity. Dimethyl glutarate is unique in its balance of solubility and reactivity, making it a versatile compound in various applications .

List of Similar Compounds

Properties

IUPAC Name

bis(5-methyl-2-propan-2-ylcyclohexyl) pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44O4/c1-16(2)20-12-10-18(5)14-22(20)28-24(26)8-7-9-25(27)29-23-15-19(6)11-13-21(23)17(3)4/h16-23H,7-15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFWZYOGAYVLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCCC(=O)OC2CC(CCC2C(C)C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019988
Record name Dimenthyl glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Amber amorphous or crystalline solid/Fresh minty aroma
Record name Dimenthyl glutarate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2268/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to Insoluble, Very slightly soluble (in ethanol)
Record name Dimenthyl glutarate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2268/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

406179-71-3
Record name Dimenthyl glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimenthyl glutarate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimenthyl glutarate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dimenthyl glutarate
Reactant of Route 4
Reactant of Route 4
Dimenthyl glutarate
Reactant of Route 5
Reactant of Route 5
Dimenthyl glutarate
Reactant of Route 6
Dimenthyl glutarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.